molecular formula C9H10O2S B1379353 2-[4-(Sulfanylmethyl)phenyl]acetic acid CAS No. 1378851-95-6

2-[4-(Sulfanylmethyl)phenyl]acetic acid

Cat. No.: B1379353
CAS No.: 1378851-95-6
M. Wt: 182.24 g/mol
InChI Key: ITOZYMILMGZLBR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “2-[4-(Sulfanylmethyl)phenyl]acetic acid” is 1S/C9H10O2S/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-4,12H,5-6H2,(H,10,11) . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom in the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

One significant application is in the synthesis of antimicrobial compounds. For instance, the reaction of certain phenyl butenones with p-sulfamylphenyl hydrazine in acetic acid leads to the production of pyrazole derivatives with antimicrobial properties (Sharshira & Hamada, 2012).

Heterocyclic Compound Synthesis

Another application is in the synthesis of heterocyclic compounds. This involves hydrolytic transformations under specific conditions, leading to the formation of N-arylsulfonyl aminoacetic acids, which are valuable in various chemical syntheses (Rudyakova et al., 2006).

Glycosylation in Oligosaccharides

In oligosaccharide synthesis, a derivative of 2-[4-(Sulfanylmethyl)phenyl]acetic acid is used to facilitate stereoselective glycosylation. This methodology is crucial for the synthesis of biologically important oligosaccharides (Kim et al., 2005).

Synthesis of Anti-Inflammatory Compounds

The acid also finds application in the synthesis of anti-inflammatory hydrazone derivatives. These compounds are synthesized using phenyl acetic acid and have potential as non-steroidal anti-inflammatory drugs (Rathore & Jadon, 2014).

Electrochemical Studies

In electrochemical research, derivatives of this compound are used in studies related to pseudocapacitance performance, which is significant for the development of supercapacitors (Kowsari et al., 2019).

Fluorescence Binding Studies

Furthermore, it is used in the synthesis of p-hydroxycinnamic acid amides for fluorescence binding studies with bovine serum albumin, contributing to the understanding of protein-ligand interactions (Meng et al., 2012).

Biochemical Analysis

Biochemical Properties

2-[4-(Sulfanylmethyl)phenyl]acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reagent in the rapid covalent fluorescence labeling of membrane proteins on live cells via coiled-coil templated acyl transfer . This interaction highlights its utility in studying protein dynamics and cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to label membrane proteins suggests that it can alter cell signaling pathways by modifying the proteins involved in these pathways . Additionally, changes in gene expression and cellular metabolism may occur as a result of these modifications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. The compound’s role in covalent fluorescence labeling indicates that it forms covalent bonds with target proteins, thereby altering their function and localization . These interactions can result in changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged observation of its effects . Degradation over time can lead to a decrease in its efficacy and potential changes in cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced protein labeling and improved cellular function. At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal cellular processes . These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to label membrane proteins suggests that it may be preferentially transported to and accumulated in membrane-rich regions of the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects . For example, the compound’s role in membrane protein labeling indicates that it is localized to the cell membrane, where it can interact with membrane-associated proteins and influence their function.

Properties

IUPAC Name

2-[4-(sulfanylmethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-4,12H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOZYMILMGZLBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378851-95-6
Record name 2-[4-(sulfanylmethyl)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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